molecular formula C6H7N3O B148432 4,6-Dimethyl-2-nitrosopyrimidine CAS No. 126382-54-5

4,6-Dimethyl-2-nitrosopyrimidine

Cat. No. B148432
M. Wt: 137.14 g/mol
InChI Key: JFOBHDWODYIOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-nitrosopyrimidine is a heterocyclic compound that has been the focus of scientific research for many years due to its unique chemical properties. This molecule is of interest to scientists due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In

Mechanism Of Action

The mechanism of action of 4,6-Dimethyl-2-nitrosopyrimidine is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inducing apoptosis in cancer cells. Additionally, research has shown that 4,6-Dimethyl-2-nitrosopyrimidine may inhibit the growth of weeds by interfering with the synthesis of nucleic acids.

Biochemical And Physiological Effects

Studies have shown that 4,6-Dimethyl-2-nitrosopyrimidine can induce apoptosis in cancer cells by activating caspases. Additionally, research has suggested that this compound may inhibit the growth of weeds by interfering with DNA replication. However, the biochemical and physiological effects of 4,6-Dimethyl-2-nitrosopyrimidine are not fully understood and require further research.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6-Dimethyl-2-nitrosopyrimidine in lab experiments is its high yield during synthesis, making it an efficient method for obtaining this compound. Additionally, this compound has been extensively studied, providing a wealth of information on its potential applications.
However, one limitation of using 4,6-Dimethyl-2-nitrosopyrimidine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4,6-Dimethyl-2-nitrosopyrimidine. One area of research could focus on the development of new antitumor agents based on this compound. Additionally, further investigation into the mechanism of action of 4,6-Dimethyl-2-nitrosopyrimidine could provide insight into its potential applications in various fields.
Another area of research could focus on the synthesis of novel materials using 4,6-Dimethyl-2-nitrosopyrimidine as a building block. Studies have shown that this compound can be used to synthesize polymers with unique properties, making it a promising candidate for further research in materials science.
Conclusion
In conclusion, 4,6-Dimethyl-2-nitrosopyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method of this compound is efficient, and it has been investigated for its potential as an antitumor agent, herbicide, and building block for novel materials. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4,6-Dimethyl-2-nitrosopyrimidine, as well as its potential applications in the future.

Synthesis Methods

The synthesis of 4,6-Dimethyl-2-nitrosopyrimidine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with nitrous acid. This reaction results in the formation of 4,6-Dimethyl-2-nitrosopyrimidine, which can be purified by recrystallization. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.

Scientific Research Applications

4,6-Dimethyl-2-nitrosopyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 4,6-Dimethyl-2-nitrosopyrimidine can induce apoptosis in cancer cells, making it a promising candidate for further research.
In the field of agrochemicals, 4,6-Dimethyl-2-nitrosopyrimidine has been studied for its potential as a herbicide. Research has shown that this compound can effectively inhibit the growth of certain weeds, making it a potential alternative to traditional herbicides.
In materials science, 4,6-Dimethyl-2-nitrosopyrimidine has been investigated for its potential as a building block for the synthesis of novel materials. Studies have shown that this compound can be used to synthesize polymers with unique properties, such as high thermal stability and conductivity.

properties

CAS RN

126382-54-5

Product Name

4,6-Dimethyl-2-nitrosopyrimidine

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

4,6-dimethyl-2-nitrosopyrimidine

InChI

InChI=1S/C6H7N3O/c1-4-3-5(2)8-6(7-4)9-10/h3H,1-2H3

InChI Key

JFOBHDWODYIOAO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N=O)C

Canonical SMILES

CC1=CC(=NC(=N1)N=O)C

synonyms

Pyrimidine, 4,6-dimethyl-2-nitroso- (9CI)

Origin of Product

United States

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